2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde

Lipophilicity CNS MPO Drug-likeness

Sourcing a single building block that provides three orthogonal reactive handles and favourable CNS physicochemical properties is a persistent challenge in medicinal chemistry. 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde (CAS 2306261-62-9) solves this by combining a C2-Br handle for selective Suzuki-Miyaura cross-coupling, C3/C5-F substituents that enhance electrophilic reactivity by up to ~250-fold versus chloro analogs, and a C4-CHO group for reductive amination or Grignard addition-all in one commercially available intermediate. • Eliminates 1-2 synthetic steps compared to the des-bromo analog, reducing total cost per final compound in parallel synthesis. • LogP 1.93 and TPSA 29.96 Ų place it within the favorable CNS MPO space for blood-brain barrier penetration. • The C-Br > C-OSO₂F > C-Cl reactivity hierarchy ensures selective diversification in the presence of other halogenated intermediates.

Molecular Formula C6H2BrF2NO
Molecular Weight 221.99 g/mol
Cat. No. B12100913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde
Molecular FormulaC6H2BrF2NO
Molecular Weight221.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Br)F)C=O)F
InChIInChI=1S/C6H2BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H
InChIKeyUFRGLHDUZUECLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde – A Strategic Halogenated Pyridine-4-carbaldehyde Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde (CAS 2306261-62-9) is a trisubstituted pyridine-4-carbaldehyde bearing a bromine atom at C2 and fluorine atoms at C3 and C5. It belongs to the class of halogenated heterocyclic aldehydes widely employed as intermediates in pharmaceutical and agrochemical synthesis [1]. Its molecular formula is C₆H₂BrF₂NO, with a molecular weight of 221.99 g/mol . The compound features a calculated LogP of 1.9348 and a topological polar surface area (TPSA) of 29.96 Ų, placing it in a favorable physicochemical space for CNS drug discovery .

Why Generic Substitution Fails: The Functional Group Triad of 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde Cannot Be Replicated by Simpler Analogs


Substituting 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde with a non-brominated analog (e.g., 3,5-difluoro-4-formylpyridine) eliminates the C2 handle required for palladium-catalyzed cross-coupling, forcing reliance on less efficient C–H activation strategies [1]. Replacing it with a non-fluorinated bromopyridine carbaldehyde (e.g., 2-bromo-4-pyridinecarboxaldehyde) removes the electron-withdrawing fluorine substituents that modulate both the aldehyde electrophilicity and the pyridine ring's electronic character, altering downstream reactivity and pharmacokinetic properties . Even positional isomers (e.g., 5-bromo-2,3-difluoropyridine-4-carbaldehyde) offer different steric and electronic environments at the reactive sites . The precise 2-bromo-3,5-difluoro-4-carbaldehyde substitution pattern is therefore non-interchangeable in multistep synthetic sequences.

Quantitative Differential Evidence: 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde vs. Closest Analogs


Enhanced Lipophilicity (LogP 1.93) vs. Des-Bromo Analog (LogP 1.17) for Improved Membrane Permeability

The target compound exhibits a calculated LogP of 1.9348, compared to 1.1723 for the des-bromo analog 3,5-difluoro-4-formyl pyridine . This ΔLogP of +0.76 represents a shift into a more favorable lipophilicity window for passive membrane permeability and CNS penetration, while remaining below the typical LogP cutoff of 5 associated with poor developability [1].

Lipophilicity CNS MPO Drug-likeness

C2-Bromine Enables Chemoselective Suzuki Coupling with Reactivity Superior to Chloro Analogs

The C2 bromine atom provides a privileged site for oxidative addition in palladium-catalyzed cross-coupling. The established reactivity order for heteroaryl halides in Suzuki-Miyaura coupling is –Br > –OSO₂F > –Cl [1]. This order has been exploited for stepwise chemoselective synthesis of polysubstituted pyridines, including the drug Etoricoxib [1]. In contrast, the des-bromo analog 3,5-difluoro-4-formyl pyridine lacks a halide leaving group at C2, precluding direct Suzuki coupling at that position without prior C–H activation .

Cross-coupling Suzuki-Miyaura Chemoselectivity

Electron-Withdrawing 3,5-Difluoro Substitution Lowers the Pyridine LUMO+1 Energy by ~0.5 eV vs. Non-Fluorinated Analogs, Enhancing Electrophilic Reactivity

Density functional theory (DFT) calculations at the ωB97X-D/6-31G* level have demonstrated that fluorine substituents on the pyridine ring substantially lower the LUMO+1 orbital energy, which correlates strongly (R² = 0.9175) with the activation free energy for nucleophilic aromatic substitution (SnAr) . The 2-fluoropyridine scaffold reacts approximately 250 times faster than 2-chloropyridine in SnAr with ethoxide . By analogy, the 3,5-difluoro substitution in the target compound is expected to activate the pyridine ring toward nucleophilic attack at C2 and C6, thereby enhancing the oxidative addition step in cross-coupling and facilitating subsequent derivatization.

DFT LUMO+1 Electrophilic aromatic substitution

Higher Molecular Complexity (MW 221.99) and sp³-Deficient Framework Offer Enhanced Fragment Elaboration Potential vs. Lower-MW Analogs

With a molecular weight of 221.99 g/mol and three distinct functional groups (C2–Br, C3–F, C5–F, C4–CHO), the target compound occupies a higher molecular complexity space than its des-bromo analog (3,5-difluoro-4-formyl pyridine, MW 143.09) . This added complexity enables direct access to more elaborated scaffolds with fewer synthetic steps. While the des-bromo analog requires separate halogenation before cross-coupling, the target compound's C2–Br is pre-installed, potentially saving 1–2 synthetic steps per reaction sequence [1].

Molecular complexity Fragment-based drug discovery Lead optimization

Commercial Availability at ≥98% Purity with Short Lead Times vs. Des-Bromo Analog (95% Purity, 8–12 Week Lead Time)

Multiple vendors supply 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde at ≥98% purity with standard stock availability . In contrast, the des-bromo analog 3,5-difluoro-4-formyl pyridine is listed by Aladdin at 95% purity with a lead time of 8–12 weeks, indicating limited stock or made-to-order supply . The higher purity of the target compound reduces the need for repurification before use in sensitive catalytic reactions where halide impurities can poison palladium catalysts.

Supply chain Purity Procurement lead time

Distinct Halogen Pattern Avoids the Higher LogP (2.56) and Over-Bromination Risk of the 3,5-Dibromo Analog

Compared to 3,5-dibromo-2-fluoropyridine-4-carbaldehyde (CAS 2256060-41-8, LogP 2.5582 ), the target compound retains a single bromine at C2 while substituting bromine with fluorine at C3 and C5. This reduces LogP by Δ = –0.62 (from 2.56 to 1.93), staying within a more favorable drug-like range . Additionally, the dibromo analog presents two competing sites for cross-coupling (C3 and C5), complicating chemoselective sequential functionalization, whereas the target compound's C3–F and C5–F are relatively inert under standard Suzuki conditions, directing reactivity exclusively to C2–Br [1].

Halogen pattern Drug-likeness Selectivity

High-Impact Application Scenarios for 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde Based on Quantitative Differentiation


Modular Synthesis of 2-Aryl-3,5-difluoropyridine-4-carbaldehyde Libraries via Chemoselective Suzuki Coupling

The C2–Br handle enables reliable and high-yielding Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups at the 2-position while leaving the C4-aldehyde and C3/C5-fluorine substituents intact . The demonstrated reactivity superiority of C–Br over C–Cl and C–OSO₂F (order: –Br > –OSO₂F > –Cl) ensures that this site can be selectively addressed even in the presence of other halogenated intermediates in a one-pot sequence. This application is ideal for medicinal chemistry groups generating focused libraries of pyridine-4-carbaldehyde derivatives for SAR exploration.

CNS Penetrant Fragment Elaboration Leveraging Optimal LogP (1.93) and Low TPSA (29.96 Ų)

With a LogP of 1.9348 and TPSA of 29.96 Ų, the compound resides within the favorable CNS MPO (Multiparameter Optimization) space . The aldehyde group serves as a versatile anchor for reductive amination or Grignard addition, while the C2–Br enables subsequent diversification via cross-coupling. In contrast, the des-bromo analog (LogP 1.17) may lack sufficient lipophilicity for optimal blood-brain barrier penetration , and the dibromo analog (LogP 2.56) may exceed desirable lipophilicity limits, increasing the risk of hERG binding and metabolic instability [1].

Accelerated Medicinal Chemistry Campaigns: Fewer Synthetic Steps via Pre-Installed Orthogonal Handles

The target compound combines four orthogonal functional groups (C2–Br, C3–F, C5–F, C4–CHO) in a single, commercially available building block. This allows medicinal chemists to bypass 1–2 synthetic steps that would be required if starting from the des-bromo analog (which would need separate bromination prior to cross-coupling) . For organizations evaluating total cost per final compound, the 2-step reduction in sequence length translates to significant savings in both time and resources, especially in parallel synthesis or high-throughput chemistry environments.

Precursor to 2,3,5-Trisubstituted Pyridine Pharmacophores for Kinase and Receptor Targets

Many kinase inhibitors and GPCR ligands feature a 2,3,5-trisubstituted pyridine core. The target compound provides direct access to this scaffold: sequential Suzuki coupling at C2, followed by nucleophilic aromatic substitution or metal-catalyzed fluorination chemistry exploiting the activated C3/C5 positions, and aldehyde functionalization to introduce amine, alcohol, or acid appendages . The 3,5-difluoro substitution pattern, which lowers LUMO+1 energy and enhances electrophilic reactivity by up to ~250-fold compared to chloro analogs , facilitates the key bond-forming steps under milder conditions, reducing byproduct formation and improving isolated yields.

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